molecular formula C10H16O2 B14707531 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol CAS No. 22321-84-2

6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol

Cat. No.: B14707531
CAS No.: 22321-84-2
M. Wt: 168.23 g/mol
InChI Key: UQHVOBUXTHVSBI-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-methylidenebicyclo[311]heptane-3-peroxol is an organic compound with a unique bicyclic structure It is characterized by the presence of a peroxide group attached to a bicyclo[311]heptane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol typically involves the following steps:

    Formation of the bicyclic skeleton: The initial step involves the construction of the bicyclo[3.1.1]heptane framework. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the methylidene group: The next step is the introduction of the methylidene group at the 2-position. This can be accomplished through a Wittig reaction or a similar olefination reaction.

    Formation of the peroxide group: The final step involves the introduction of the peroxide group at the 3-position. This can be achieved through the reaction of the corresponding alcohol with hydrogen peroxide in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can undergo oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The peroxide group can also be reduced to form the corresponding alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic reagents.

Major Products

    Oxidation: Oxidation of the peroxide group can lead to the formation of ketones and carboxylic acids.

    Reduction: Reduction of the peroxide group results in the formation of the corresponding alcohol.

    Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of new materials with unique properties.

    Biology and Medicine: It is studied for its potential biological activities and therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can interact with cellular components and induce oxidative stress. This can lead to various biological effects, including cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: This compound lacks the peroxide group and has different chemical properties.

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane-3-ol: This compound has a hydroxyl group instead of a peroxide group.

Uniqueness

6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-hydroperoxy-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6-8-4-7(10(8,2)3)5-9(6)12-11/h7-9,11H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHVOBUXTHVSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)OO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550485
Record name 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22321-84-2
Record name 6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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